M4 Muscarinic Receptor Allosteric Modulation: Validated Pharmaceutical Lead Scaffold
5-(Pyridin-3-yl)oxazole-4-carboxylic acid serves as the core heterocyclic scaffold in a series of compounds claimed as allosteric modulators of the M4 muscarinic acetylcholine receptor in Merck Sharp & Dohme patent application WO2019000238A1 [1]. This receptor is a validated target for neurological and psychiatric disorders including schizophrenia and Alzheimer's disease [2]. The patent explicitly names the 5-(pyridin-3-yl)oxazole substructure as essential for activity, with multiple exemplified derivatives incorporating this exact core [1]. In contrast, the regioisomeric 5-(pyridin-4-yl)oxazole-4-carboxylic acid (CAS 118040-25-8) does not appear in any comparable patent filings for M4 receptor modulation, indicating that the 3-pyridinyl orientation is critical for this mechanism.
| Evidence Dimension | Patent inclusion as M4 muscarinic receptor allosteric modulator scaffold |
|---|---|
| Target Compound Data | Core scaffold in WO2019000238A1 (Merck Sharp & Dohme) with multiple exemplified derivatives containing the 5-(pyridin-3-yl)oxazole motif |
| Comparator Or Baseline | 5-(Pyridin-4-yl)oxazole-4-carboxylic acid (CAS 118040-25-8): No M4 receptor modulator patent filings identified |
| Quantified Difference | Qualitative: 3-pyridinyl orientation enables M4 receptor binding; 4-pyridinyl regioisomer not claimed for this indication |
| Conditions | Patent claims and exemplified compound analysis |
Why This Matters
Procurement of the 3-pyridinyl regioisomer enables access to a validated pharmaceutical lead series; substitution with the 4-pyridinyl analog would deviate from patent-disclosed SAR and likely abolish target engagement.
- [1] WO2019000238A1 - 5-(pyridin-3-yl)oxazole allosteric modulators of M4 muscarinic acetylcholine receptor. Merck Sharp & Dohme Corp., 2019. View Source
- [2] WO2019005589A1 - 5-(PYRIDIN-3-YL)OXAZOLE ALLOSTERIC MODULATORS OF THE M4 MUSCARINIC ACETYLCHOLINE RECEPTOR. Merck Sharp & Dohme, 2019. View Source
